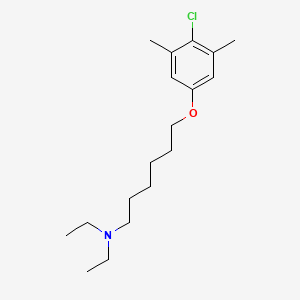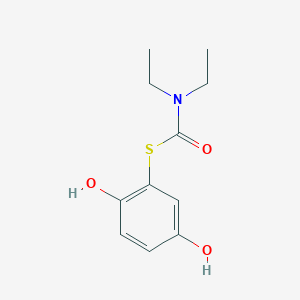![molecular formula C17H17NO B5179633 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-propen-1-one](/img/structure/B5179633.png)
1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-propen-1-one is a chemical compound that belongs to the class of chalcones. It has been widely studied for its potential applications in various fields, including medicine, agriculture, and material science.
Wirkmechanismus
The mechanism of action of 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-propen-1-one is not fully understood. However, studies have shown that it can inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It also exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-propen-1-one can exert various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits anti-inflammatory activity by reducing the production of inflammatory cytokines and prostaglandins. In addition, it has been shown to protect against oxidative stress and neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-propen-1-one in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under normal laboratory conditions. However, one of the limitations is that it can be toxic at high concentrations, which may limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-propen-1-one. One area of research is the development of novel synthetic methods for the compound, which may improve its yield and purity. Another area of research is the investigation of its potential applications in medicine, agriculture, and material science. In medicine, it may be further studied for its anticancer and anti-inflammatory properties. In agriculture, it may be explored for its potential use as a plant growth regulator and pesticide. In material science, it may be investigated for its potential use in the development of organic electronic devices.
Synthesemethoden
The synthesis of 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-propen-1-one can be achieved through various methods, including Claisen-Schmidt condensation, aldol condensation, and Michael addition. The most commonly used method is the Claisen-Schmidt condensation, which involves the reaction of 4-methylacetophenone and 4-methoxybenzaldehyde in the presence of a base catalyst such as NaOH or KOH. The reaction yields 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-propen-1-one as the final product.
Wissenschaftliche Forschungsanwendungen
1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-propen-1-one has been extensively studied for its potential applications in various fields. In medicine, it has been investigated for its anti-inflammatory, antioxidant, and anticancer properties. In agriculture, it has been studied for its potential use as a plant growth regulator and pesticide. In material science, it has been explored for its potential use in the development of organic electronic devices.
Eigenschaften
IUPAC Name |
(E)-3-(4-methylanilino)-1-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-13-3-7-15(8-4-13)17(19)11-12-18-16-9-5-14(2)6-10-16/h3-12,18H,1-2H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFBSDUCRQSNGQ-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-bromophenyl)-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5179565.png)
![2-ethoxy-6-{[{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenol](/img/structure/B5179572.png)
![4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5179577.png)

![3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methyl-N-[2-(4-methylphenoxy)ethyl]propanamide](/img/structure/B5179582.png)
![3-[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide](/img/structure/B5179585.png)
![1-(5-methoxy-3-methyl-1H-indol-2-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B5179587.png)
![2-methoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5179593.png)
![5-[4-(diethylamino)-2-ethoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5179595.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5179598.png)


![4-[(2-hydroxy-5-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5179622.png)
